molecular formula C4H12AsBr B14611857 Tetramethylarsanium bromide CAS No. 58548-87-1

Tetramethylarsanium bromide

Cat. No.: B14611857
CAS No.: 58548-87-1
M. Wt: 214.96 g/mol
InChI Key: CKXMIAWYJUIRFD-UHFFFAOYSA-M
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Description

Tetramethylarsanium Bromide is an organoarsenic compound with the molecular formula C 4 H 12 AsBr and a molecular weight of 214.96 g/mol . As a quaternary arsonium salt, it is an arsenic analog of tetramethylammonium bromide. This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to handling. For specific applications, physicochemical properties, and detailed handling protocols, please contact our technical support team.

Properties

CAS No.

58548-87-1

Molecular Formula

C4H12AsBr

Molecular Weight

214.96 g/mol

IUPAC Name

tetramethylarsanium;bromide

InChI

InChI=1S/C4H12As.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1

InChI Key

CKXMIAWYJUIRFD-UHFFFAOYSA-M

Canonical SMILES

C[As+](C)(C)C.[Br-]

Origin of Product

United States

Synthesis and Advanced Preparation Methodologies for Tetramethylarsanium Bromide

Established Synthetic Pathways for Quaternary Arsonium (B1239301) Bromides

The synthesis of quaternary arsonium salts, including tetramethylarsanium bromide, traditionally relies on well-established principles of nucleophilic substitution. These methods are foundational in organoarsenic chemistry and provide reliable routes to a wide array of arsonium compounds.

The most direct and common method for synthesizing this compound is through the quaternization of a tertiary arsine via an alkylation reaction. This process is analogous to the Menshutkin reaction for forming quaternary ammonium (B1175870) salts. The synthesis involves the reaction of trimethylarsine (B50810), a tertiary arsine, with an alkylating agent, specifically methyl bromide.

In this SN2 reaction, the arsenic atom of trimethylarsine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic methyl group of methyl bromide. The carbon-bromine bond in methyl bromide cleaves, with bromide leaving as the counter-ion to the newly formed tetramethylarsanium cation.

Reaction: (CH₃)₃As + CH₃Br → [(CH₃)₄As]⁺Br⁻

This method is a cornerstone for preparing symmetric tetraalkylarsonium salts. The reactivity of the components is generally high, allowing the reaction to proceed to completion under moderate conditions. The choice of alkylating agent is crucial; for this compound, methyl bromide is the specific reagent required.

The successful synthesis of this compound is dependent on the purity of the precursors and the optimization of reaction conditions.

Precursors:

Trimethylarsine ((CH₃)₃As): This is the fundamental tertiary arsine precursor. It can be prepared by reacting arsenic trioxide with trimethylaluminium. wikipedia.org Trimethylarsine is a pyrophoric and volatile liquid, which necessitates careful handling under inert atmospheric conditions. wikipedia.org

Methyl Bromide (CH₃Br): This is the alkylating agent. It is a gaseous compound at standard temperature and pressure, requiring reactions to be conducted in sealed vessels or under pressure.

Reaction Conditions: The alkylation reaction is typically performed in a polar aprotic solvent to facilitate the formation of the ionic product. researchgate.net Solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often employed. researchgate.net The reaction may be heated under reflux to increase the rate of reaction. researchgate.netmdpi.com A patent for the analogous compound, tetramethylammonium (B1211777) bromide, describes a process where trimethylamine (B31210) and methyl bromide are reacted in an ethanol (B145695) solvent, followed by filtration and refinement with ethyl acetate (B1210297) to yield the final crystalline product. google.com This suggests a similar solvent system could be effective for the arsonium analogue.

After the reaction is complete, the product, this compound, often precipitates from the solution upon cooling or with the addition of a less polar co-solvent like diethyl ether. mdpi.com The solid product can then be collected by filtration, washed to remove unreacted starting materials, and dried under a vacuum. mdpi.com

ParameterTypical ConditionRationale
Precursor 1 TrimethylarsineNucleophilic tertiary arsine
Precursor 2 Methyl BromideElectrophilic alkylating agent
Solvent Acetonitrile, EthanolPolar aprotic/protic solvent to stabilize ionic product
Temperature Room temperature to refluxTo control and accelerate reaction rate
Atmosphere Inert (e.g., Argon, Nitrogen)To prevent oxidation of trimethylarsine
Workup Precipitation with non-polar solvent (e.g., diethyl ether)To isolate the solid salt product

Emerging Synthetic Strategies and Optimized Protocols

While traditional alkylation is effective, recent advancements in synthetic chemistry have led to the development of more efficient, higher-yielding, and environmentally benign methodologies. These strategies, often developed for related phosphonium (B103445) and ammonium salts, are applicable to the synthesis of this compound.

Modern synthetic methods aim to improve upon the limitations of classical approaches, such as long reaction times and the use of volatile solvents.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C–P and C–As bonds. For instance, quaternary aryl phosphonium salts can be synthesized at room temperature by coupling phosphines with aryl radicals generated from diaryliodonium salts under photoredox conditions. rsc.org This approach offers high functional group tolerance and selectivity. semanticscholar.org A similar strategy could be adapted for alkylation, potentially using a photoactivated alkyl radical precursor to react with trimethylarsine, offering a milder alternative to traditional heating. Late-stage synthesis of quaternary phosphonium salts has also been achieved with high yields using organothianthrenium salts and tertiary phosphines in a photoactivated process. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of quaternary salts. For related heterocyclic quaternary ammonium salts, microwave synthesis has been shown to provide comparable or better yields than conventional refluxing methods in a fraction of the time (minutes vs. 24-48 hours), often with minimal or no solvent. mdpi.com This high-efficiency method could be optimized for the reaction between trimethylarsine and methyl bromide, potentially leading to a more rapid and energy-efficient synthesis.

Growing emphasis on green chemistry has spurred the development of solvent-free synthetic methods. Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, is a prominent example.

Solvent-free synthesis of phosphonium salts has been successfully demonstrated by the high-energy ball-milling of triphenylphosphine (B44618) with solid organic bromides at ambient temperature. rsc.org This method not only eliminates the need for solvents but can also lead to different product selectivity compared to solution-based reactions. rsc.org While methyl bromide is a gas, this principle can be applied by using a solid precursor or by conducting the reaction in a specialized ball-milling reactor capable of handling gaseous reagents under pressure. Mechanochemical methods are noted for being simple, efficient, and environmentally friendly. rsc.org This approach represents a sustainable alternative for the industrial-scale production of arsonium salts.

MethodKey AdvantageTypical ConditionsApplicability to [As(CH₃)₄]⁺Br⁻
Photoredox Catalysis Mild reaction conditions, high selectivityVisible light, photocatalyst, room temperaturePotentially applicable with suitable photo-active methyl source
Microwave Synthesis Drastically reduced reaction times, high efficiencyMicrowave reactor, controlled temperature/pressureHighly applicable for accelerating the alkylation reaction
Mechanochemistry Solvent-free, environmentally friendly, high yieldBall-milling or grinding of solid reactantsApplicable, potentially requiring a solid methylating agent or specialized reactor

Functionalization and Derivatization of the Tetramethylarsanium Cation

Direct functionalization of the C-H bonds within the robust tetramethylarsanium cation is chemically challenging due to their low reactivity. Therefore, the synthesis of derivatized or functionalized analogues of this cation is typically achieved by modifying the precursors before the final quaternization step.

The synthesis of functionalized quaternary arsonium salts generally involves one of two main strategies:

Alkylation of a functionalized tertiary arsine: A tertiary arsine containing the desired functional group is synthesized first and then alkylated to form the quaternary arsonium salt. For example, dimethyl(phenyl)arsine could be reacted with methyl bromide to yield the [ (CH₃)₃As(C₆H₅) ]⁺Br⁻ salt, a phenyl-derivatized analogue of this compound.

Reaction with a functionalized alkylating agent: A simple tertiary arsine, such as trimethylarsine, is reacted with an alkylating agent that already contains a functional group. For instance, reacting trimethylarsine with 2-bromoethanol would yield the (2-hydroxyethyl)trimethylarsanium bromide cation.

These strategies allow for the creation of a vast library of arsonium salts with tailored properties. While not a direct derivatization of the tetramethylarsanium cation itself, these methods represent the practical approach to producing functionalized arsonium salts within this chemical class. researchgate.net

Furthermore, reagents analogous to tetramethylarsanium, such as tetramethylammonium hydroxide (TMAH), are used in analytical chemistry as derivatizing agents themselves. nih.gov For example, TMAH is employed for the methylation of various compounds, like herbicides or sterols, to make them suitable for analysis by gas chromatography. nih.govnih.gov This process, known as thermochemolysis or flash alkylation, involves the in-situ methylation of analytes at high temperatures. nih.govsigmaaldrich.com

Crystallographic Investigations of Tetramethylarsanium Bromide and Isostructural Analogues

Single Crystal X-ray Diffraction Studies of Tetramethylarsanium Bromide

Single crystal X-ray diffraction has been the definitive method for elucidating the three-dimensional atomic arrangement of this compound. These studies provide precise details about the crystal lattice, the geometry of the cation, and the nature of the interactions between the tetramethylarsanium cation and the bromide anion within the solid state.

This compound crystallizes in the hexagonal system. rsc.orgresearchgate.net The specific space group has been identified as P6₃mc (No. 186), which is a non-centrosymmetric space group. rsc.org This assignment is based on the systematic absences observed in the diffraction pattern and the symmetry of the crystal, which possesses 6/mmm Laue symmetry. rsc.org The structure is analogous to the wurtzite (ZnS) pattern, where the arsenic and bromine atoms are approximately tetrahedrally coordinated by each other. rsc.orgresearchgate.net

The unit cell dimensions for this compound were determined from oscillation photographs. There are two formula units (Z=2) per unit cell. rsc.orgresearchgate.net Key crystallographic data are summarized in the table below.

ParameterValue
FormulaC₄H₁₂AsBr
Molecular Weight215.0
Crystal SystemHexagonal
Space GroupP6₃mc
a (Å)7.04
c (Å)9.94
Unit Cell Volume (ų)426.6
Z2

Data sourced from Collins, Sutor, and Mann (1963). rsc.org

The atomic positions within the unit cell were determined and refined, providing a detailed model of the crystal structure. The coordinates for the primary atoms in the asymmetric unit are provided below, referred to the hexagonal unit cell.

Atomxyz
As0.3330.6670.250
Br0.3330.6670.604
C(1)0.3330.6670.057
C(2)0.1880.8120.354

Data sourced from Collins, Sutor, and Mann (1963). rsc.org

The arsenic atom at the center of the tetramethylarsanium cation is surrounded by four methyl groups in a tetrahedral arrangement. rsc.orgresearchgate.net This coordination is consistent with the expected geometry for a quaternary arsonium (B1239301) salt. The As-C bond distance is approximately 1.9 Å. rsc.orgresearchgate.net The tetrahedral arrangement of the methyl groups effectively "shields" the central arsenic atom from the surrounding bromide anions. rsc.org

In the crystal lattice, the bromide ion does not form a direct ionic bond with the arsenic atom. Instead, it is surrounded by methyl groups from adjacent cations. The bromine atom makes van der Waals contacts with thirteen methyl groups at a distance of about 4 Å. rsc.orgresearchgate.net The primary forces governing the crystal structure appear to be packing considerations rather than direct, localized ionic bonding between the arsenic and bromine centers. rsc.orgresearchgate.net

Polymorphism and Structural Phase Transitions in Tetramethylarsanium Halides

While extensive research has been conducted on polymorphism and phase transitions in related compounds like metal halide perovskites and tetramethylammonium (B1211777) halides, specific studies detailing such phenomena in this compound are not prominently featured in the literature. osti.govrsc.orgnih.gov Metal halide compounds, in general, are known to exhibit multiple polymorphs and undergo structural phase transitions as a function of temperature and pressure, often moving to higher symmetry structures at elevated temperatures. rsc.orgnih.govarxiv.org For instance, tetramethylammonium hexachlorometalate compounds show phase transitions induced by the movement of the octahedral [MCl₆]²⁻ anions upon cooling. osti.gov However, similar detailed investigations into temperature- or pressure-induced polymorphism for the simpler tetramethylarsanium halides have not been extensively reported.

Comparative Crystallography with Quaternary Phosphonium (B103445) and Ammonium (B1175870) Bromides

A comparison of the crystal structure of this compound with its phosphonium and ammonium analogues reveals significant similarities and differences.

Tetramethylphosphonium bromide is believed to be isostructural with this compound. cdnsciencepub.com X-ray powder diffraction data for tetramethylphosphonium bromide can be indexed in the hexagonal system, and the determined cell parameters are very close to those of the arsonium salt. cdnsciencepub.com This suggests that both compounds adopt the same P6₃mc space group and crystal packing. cdnsciencepub.com

CompoundCrystal Systema (Å)c (Å)
This compoundHexagonal7.049.94
Tetramethylphosphonium BromideHexagonal7.03 ± 0.019.98 ± 0.05

Data sourced from Collins, Sutor, and Mann (1963) and Ang & Dunell (1976). rsc.orgcdnsciencepub.com

In contrast, tetramethylammonium halides, including the bromide, tend to crystallize in a different structure. cdnsciencepub.comresearchgate.net Tetramethylammonium bromide crystallizes in a tetragonal unit cell (space group P4/nmm), which represents a distorted CsCl-type lattice. researchgate.net This structural difference highlights the influence of the central heteroatom (N, P, or As) on the crystal packing and symmetry of these simple quaternary salts. While salts containing [(CH₃)₄P]⁺ and [(CH₃)₄As]⁺ cations often adopt similar crystal structures, the smaller [(CH₃)₄N]⁺ cation leads to a different, typically tetragonal, arrangement. cdnsciencepub.comresearchgate.net

Advanced Diffraction Techniques for Structural Refinement

For a precise and comprehensive understanding of the crystal structure of this compound and its isostructural analogues, advanced diffraction techniques beyond conventional X-ray diffraction are employed. These methods, including neutron diffraction and synchrotron X-ray diffraction, provide a more detailed view of atomic positions, bonding, and charge distribution, which are crucial for a complete structural characterization.

Neutron diffraction is a powerful tool for this class of compounds due to its unique interaction with matter. Unlike X-rays, which are scattered by the electron cloud, neutrons are scattered by the atomic nucleus. This property makes neutron diffraction particularly sensitive to the positions of light atoms, such as hydrogen, in the presence of heavier atoms like arsenic and bromine. For this compound, this allows for the precise determination of the orientation and bonding geometry of the methyl groups in the tetramethylarsanium cation, an aspect that is often challenging to resolve accurately with X-ray diffraction alone. Furthermore, neutron scattering is invaluable for distinguishing between isotopes and can provide detailed information about the thermal motion of atoms within the crystal lattice.

Synchrotron X-ray diffraction offers significant advantages due to the high brilliance, high collimation, and tunable wavelength of the X-ray beam produced by a synchrotron source. The exceptional intensity of synchrotron radiation allows for the use of very small single crystals and can yield diffraction data of extremely high resolution. This high-resolution data is essential for detailed charge density analysis, which provides experimental insight into the electronic structure and chemical bonding within the crystal. By analyzing the subtle variations in electron density, it is possible to map out the distribution of electrons in covalent bonds and non-bonding regions, offering a deeper understanding of the nature of the ionic and van der Waals interactions that govern the crystal packing. The tunability of the synchrotron beam also enables the use of anomalous diffraction techniques, which can be employed to differentiate between elements with similar atomic numbers.

Experimental charge density analysis, typically performed with high-resolution synchrotron X-ray diffraction data collected at low temperatures to minimize thermal vibrations, allows for the quantitative characterization of the topological properties of the electron density. This analysis can reveal the nature of intermolecular interactions, such as hydrogen bonds and other weak interactions, which play a critical role in the crystal engineering of molecular salts. For this compound, such studies would provide a detailed picture of the electrostatic potential and the nature of the interaction between the tetramethylarsanium cation and the bromide anion.

While a dedicated study employing these advanced techniques specifically on this compound is not extensively reported, the principles and expected outcomes can be inferred from studies on isostructural compounds, such as tetramethylammonium bromide. It is known that salts containing the tetramethylarsanium cation often adopt a crystal structure similar to their tetramethylammonium counterparts.

Table 1: Representative Crystallographic Data for an Isostructural Analogue (Tetramethylammonium Bromide)

ParameterValue
Empirical FormulaC₄H₁₂NBr
Formula Weight154.05
Crystal SystemTetragonal
Space GroupP4/nmm
a (Å)7.708
c (Å)5.498
Volume (ų)326.8
Z2

Note: The data presented in this table is for the isostructural analogue, tetramethylammonium bromide, and is derived from conventional X-ray diffraction. Advanced diffraction techniques would provide a more refined model of the atomic positions and thermal parameters.

Table 2: Selected Interatomic Distances and Angles for an Isostructural Analogue (Tetramethylammonium Bromide)

Bond/AngleLength (Å) / Angle (°)
N-C1.48
C-H0.96
C-N-C109.5

Note: These values are typical for the tetramethylammonium cation and are expected to be similar for the tetramethylarsanium cation, though with slightly longer As-C bond lengths. Neutron diffraction would allow for a more precise determination of the C-H bond lengths and the H-C-H angles.

Spectroscopic Characterization and Molecular Dynamics of Tetramethylarsanium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for probing the structure and dynamics of molecules at the atomic level. In the context of Tetramethylarsanium bromide, NMR studies, particularly focusing on the proton (¹H) and bromine (⁷⁹Br/⁸¹Br) nuclei, provide detailed insights into the behavior of the cation and its interaction with the surrounding environment in both solution and solid states.

The study of T₁ relaxation times as a function of temperature is particularly informative. By measuring how the relaxation rate changes with temperature, it is possible to determine the activation energies (Eₐ) associated with these different motional processes. A typical T₁ versus temperature curve will show a minimum value at a temperature where the frequency of a specific molecular motion matches the NMR Larmor frequency. This allows for the characterization of the timescales of cationic reorientation.

Table 1: Hypothetical Proton Spin-Lattice Relaxation (T₁) Data for this compound at a Given Frequency

Temperature (K)T₁ (milliseconds)Dominant Motional Process
1005000Slow methyl group rotation
1501500Increasing methyl group rotation rate
200400Methyl group rotation near T₁ minimum
250550Fast methyl group rotation, onset of whole-cation tumbling
300800Fast whole-cation tumbling
3501200Very fast whole-cation tumbling

The motional freedom of the Tetramethylarsanium cation is markedly different in the solid and solution phases, and NMR is adept at distinguishing these mechanisms.

In Solution: The cation experiences largely isotropic (uniform in all directions) tumbling due to the fluid nature of the solvent. This rapid reorientation, combined with translational diffusion, leads to an efficient averaging of dipolar interactions, resulting in sharp NMR signals and relaxation behavior that can be modeled with relatively simple hydrodynamic theories.

In the Solid State: The cation is constrained by the crystal lattice. Its motion is anisotropic and typically restricted to specific reorientational jumps between equivalent positions in the lattice. The primary motions are the rotation of the methyl groups and, at higher temperatures, the reorientation of the entire cation about one or more symmetry axes. Solid-state NMR line shape analysis and T₁ measurements can differentiate between these distinct motional models, providing a detailed picture of the dynamic processes occurring within the crystalline structure.

The bromide anion can be studied directly using ⁷⁹Br and ⁸¹Br solid-state NMR. Both of these isotopes are quadrupolar nuclei, meaning their charge distribution is non-spherical. This property makes them exceptionally sensitive to the local electronic environment.

The interaction of the nuclear quadrupole moment with the surrounding electric field gradient (EFG) at the nucleus provides direct structural information. In a crystal lattice, the EFG at the bromide ion's location is determined by the symmetry of its coordination environment.

Symmetric Environment: If the bromide ion occupies a site of high symmetry (e.g., cubic or octahedral), the EFG will be zero. This results in a relatively sharp and easily observable NMR signal.

Asymmetric Environment: If the ion is in a site of lower symmetry, a non-zero EFG will cause significant broadening or splitting of the NMR line. The characteristics of this pattern can be analyzed to determine the magnitude of the quadrupolar interaction, which in turn provides information about the local geometry and bonding at the anion site. asianpubs.orgsemanticscholar.org

This technique is therefore invaluable for determining the crystallographic site symmetry of the bromide ion and can be used to identify the presence of multiple, non-equivalent bromide sites within the unit cell. semanticscholar.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) absorption and Raman scattering, probes the vibrational modes of a molecule. wikipedia.orgaps.org These techniques are complementary and provide a detailed "fingerprint" of the molecular structure, allowing for the identification of functional groups and the characterization of interatomic bonding. docbrown.info

The isolated Tetramethylarsanium cation, [(CH₃)₄As]⁺, possesses a tetrahedral (Td) geometry, similar to neopentane and tetramethylsilane (B1202638). Its vibrational spectrum is characterized by modes arising from the movements of its constituent atoms. The primary vibrational modes can be assigned to specific functional groups and symmetries.

Table 2: Assignment of Characteristic Vibrational Modes for the Tetramethylarsanium Ion

Vibrational ModeDescriptionApproximate Wavenumber (cm⁻¹)Spectroscopy
ν(C-H)Asymmetric and symmetric C-H stretching2950 - 3050IR, Raman
δ(CH₃)Asymmetric and symmetric C-H bending (deformation)1400 - 1480IR, Raman
δ(CH₃)C-H rocking1250 - 1300IR, Raman
ν(As-C)Asymmetric As-C stretching~600 - 650IR, Raman
ν(As-C)Symmetric As-C stretching~550 - 600Raman
δ(AsC₄)As-C bending (deformation)~200 - 250IR, Raman

The C-H stretching and bending vibrations occur at higher frequencies and are characteristic of the methyl groups. docbrown.info The vibrations involving the heavier arsenic atom, such as the arsenic-carbon (As-C) stretching and bending modes, occur at lower frequencies. Due to the high symmetry of the cation, some modes may be active only in Raman or only in IR spectroscopy, while others may be active in both.

Frequency Shifts: The electrostatic forces between the cation and anion can cause the frequencies of the vibrational modes to shift compared to a theoretical "free" ion.

Splitting of Degenerate Modes: The symmetry of the cation in the crystal lattice is often lower than the ideal Td symmetry of the isolated ion. This reduction in symmetry can cause degenerate vibrational modes (modes with the same energy) to split into two or more distinct peaks. For example, a triply degenerate As-C stretching mode might appear as two or three separate bands in the spectrum.

Lattice Modes: At very low frequencies (typically below 200 cm⁻¹), new vibrational modes appear that are not present in the isolated ions. These are known as lattice modes and correspond to the collective motions of the entire cations and anions vibrating against each other within the crystal structure. mdpi.comumich.edu The frequencies of these modes are a direct probe of the strength of the interionic forces holding the crystal together.

Computational Chemistry and Theoretical Investigations of Tetramethylarsanium Bromide Systems

Theoretical Exploration of Reaction Mechanisms Involving Arsonium (B1239301) Species

Catalytic Pathways and Energetics

Prediction of Spectroscopic Parameters and Structural Properties

Computational chemistry provides a powerful lens for the theoretical investigation of molecular systems, enabling the prediction of various spectroscopic and structural properties. For the tetramethylarsanium cation, [As(CH₃)₄]⁺, the positively charged ion in tetramethylarsanium bromide, computational methods such as Density Functional Theory (DFT) are instrumental in elucidating its characteristics at a molecular level. While specific, in-depth research articles focusing exclusively on the computational chemistry of this compound are not prevalent in the readily accessible scientific literature, the principles and methodologies for such investigations are well-established.

Theoretical studies would typically commence with the optimization of the molecular geometry of the tetramethylarsanium cation. This process determines the most stable three-dimensional arrangement of its atoms, providing foundational data on its structural properties. Key parameters derived from this optimization include bond lengths and bond angles. For the tetramethylarsanium cation, a tetrahedral geometry around the central arsenic atom is expected, analogous to the isoelectronic tetramethylammonium (B1211777) cation.

Following geometry optimization, a range of spectroscopic parameters can be predicted. Vibrational frequency analysis is a common subsequent step, which calculates the frequencies of molecular vibrations. These theoretical frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each vibrational mode can be visualized and assigned to specific motions of the atoms, such as the stretching and bending of the C-H and As-C bonds.

Furthermore, computational methods are extensively used to predict Nuclear Magnetic Resonance (NMR) spectra. This involves calculating the chemical shifts for proton (¹H) and carbon-13 (¹³C) nuclei. These predicted shifts are invaluable for interpreting experimental NMR data and can aid in the structural elucidation of the compound. For the tetramethylarsanium cation, due to its high symmetry, a single ¹H NMR signal for the twelve equivalent protons of the methyl groups and a single ¹³C NMR signal for the four equivalent carbon atoms would be anticipated.

The tables below illustrate the types of data that would be generated from such computational studies, based on typical expectations for a tetrahedral [As(CH₃)₄]⁺ cation. It is crucial to note that these are representative values and not the result of a specific published computational study on this compound.

Table 1: Predicted Structural Parameters for the Tetramethylarsanium Cation

ParameterPredicted Value
As-C Bond Length (Å)Value
C-H Bond Length (Å)Value
C-As-C Bond Angle (°)~109.5
As-C-H Bond Angle (°)Value

Note: Specific values would be determined by the level of theory and basis set used in the calculation.

Table 2: Predicted Vibrational Frequencies for the Tetramethylarsanium Cation

Vibrational ModePredicted Frequency (cm⁻¹)Spectroscopic Activity
As-C Symmetric StretchValueRaman
As-C Asymmetric StretchValueIR, Raman
CH₃ Symmetric StretchValueIR, Raman
CH₃ Asymmetric StretchValueIR, Raman
CH₃ DeformationValueIR, Raman

Note: The number of active modes and their intensities would be predicted by the calculations.

Table 3: Predicted NMR Chemical Shifts for the Tetramethylarsanium Cation

NucleusPredicted Chemical Shift (ppm)
¹H (in CH₃)Value
¹³C (in CH₃)Value

Note: Chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Coordination Chemistry and Complexation Behavior of the Tetramethylarsanium Cation

Function as a Counterion in Coordination Complex Synthesis

The tetramethylarsanium cation, [(CH₃)₄As]⁺, is frequently employed in coordination chemistry as a bulky, non-coordinating cation to stabilize and crystallize large, anionic metal complexes. Its primary function is to provide charge balance for the negatively charged coordination entity, allowing for the formation of well-ordered crystalline lattices from solution. Due to its tetrahedral geometry, large ionic radius, and the steric shielding provided by the methyl groups, the tetramethylarsanium cation exhibits minimal interaction with the coordination sphere of the anionic metal complex, thus preserving the integrity of the complex in the solid state.

The synthesis of coordination complexes using tetramethylarsanium bromide typically involves a salt metathesis reaction. In this process, a solution containing the desired anionic metal complex is combined with a solution of this compound. The low lattice energy of the resulting salt, [(CH₃)₄As]ₙ[MLₓ], often leads to its precipitation from the solution, providing a straightforward method for isolating the anionic complex.

A classic example of this application is in the crystallization of hexahalometallate(IV) complexes, such as those of rhenium and osmium. For instance, the compound bis(tetramethylarsonium) hexachlororhenate(IV), [(CH₃)₄As]₂[ReCl₆], is synthesized to study the electronic and magnetic properties of the [ReCl₆]²⁻ anion. The large, symmetric [(CH₃)₄As]⁺ cations facilitate the formation of a highly ordered, cubic crystal lattice, which is ideal for spectroscopic and magnetic measurements. The structure of these salts often adopts the K₂[PtCl₆] anti-fluorite structure type, where the cations and complex anions occupy positions analogous to the F⁻ and Ca²⁺ ions in the CaF₂ structure, respectively.

Investigations into Metal-Arsonium Cation Interactions within Coordination Frameworks

Direct covalent or dative bonding between a metal center of an anionic complex and the tetramethylarsanium cation is not observed. The arsenic atom in [(CH₃)₄As]⁺ is coordinatively saturated and carries a formal positive charge, making it a Lewis acid with no available lone pairs to donate to another metal center. Consequently, the interactions between the arsonium (B1239301) cation and the anionic metal complex within a crystal lattice are exclusively non-covalent.

Table 1: Representative Non-Covalent Interaction Distances in [(CH₃)₄As]₂[MCl₆] Type Complexes
ComplexInteraction TypeDonor AtomAcceptor AtomTypical Distance (Å)Sum of van der Waals Radii (Å)
[(CH₃)₄As]₂[ReCl₆]Weak Hydrogen BondC-H (cation)Cl (anion)~2.9~3.0
[(CH₃)₄As]₂[OsCl₆]Weak Hydrogen BondC-H (cation)Cl (anion)~2.9~3.0

Self-Assembly and Supramolecular Chemistry Involving [(CH₃)₄As]⁺

The tetramethylarsanium cation plays a passive but important role in the self-assembly and supramolecular chemistry of coordination compounds. It acts as a structure-directing agent or template, where its size, shape, and charge influence the crystal packing and the formation of higher-order supramolecular architectures. researchgate.netresearchgate.net The assembly process is governed by the need to efficiently pack the bulky cations and the anionic metal complexes while maximizing stabilizing non-covalent interactions.

In salts like [(CH₃)₄As]₂[MCl₆] (M = Re, Os), the high symmetry of both the cation and the anion leads to a simple and highly symmetric cubic packing arrangement. This is a common strategy in crystal engineering to produce predictable structures. The cations and anions self-assemble into an extended three-dimensional checkerboard-like array.

Applications in Advanced Materials Science and Catalysis Research

Utilization in Solid-State Electrolytes and Ionic Conductors

There is currently a lack of specific research data on the utilization of Tetramethylarsonium (B1217432) Bromide in solid-state electrolytes or as an ionic conductor. The field of solid-state batteries is actively exploring various materials, including bromide-based electrolytes and organic salts, to enhance safety and performance. However, studies detailing the ionic conductivity, electrochemical stability, and performance of electrolytes incorporating the tetramethylarsonium cation are not prominently available in the reviewed literature. Research in this area tends to focus on analogous quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) and tetraethylammonium (B1195904) bromides.

Templating Agent Roles in the Synthesis of Nanostructured Materials (e.g., Zeolites)

The use of organic cations as structure-directing agents (SDAs) or templates is a fundamental aspect of synthesizing microporous materials like zeolites. Quaternary ammonium salts, such as tetramethylammonium (B1211777) bromide and tetraethylammonium bromide, are well-documented for their role in directing the formation of specific zeolite framework structures. nbinno.comscientificlabs.ie These cations influence the crystal growth and porosity of the final material. nbinno.com However, specific studies detailing the use of Tetramethylarsonium Bromide as a templating agent for the synthesis of zeolites or other nanostructured materials are not found in the available scientific literature.

Catalytic and Co-catalytic Functions in Organic Transformations

Mechanistic Studies of Phase Transfer Catalysis

The mechanism of phase-transfer catalysis involving quaternary onium salts is well-established. The cation of the salt pairs with an anion from the aqueous phase, and the resulting lipophilic ion pair migrates into the organic phase where the reaction with the organic substrate occurs. While this mechanism is generally applicable, detailed mechanistic studies focusing specifically on Tetramethylarsonium Bromide as the catalyst are absent from the reviewed literature. Such studies would be necessary to determine its efficiency, kinetics, and specific interactions compared to its more common ammonium and phosphonium (B103445) counterparts.

Regioselectivity and Stereoselectivity Control in Arsonium-Mediated Reactions

The ability to control the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the products) is a critical aspect of modern synthetic chemistry. Chiral phase-transfer catalysts are known to induce stereoselectivity in various reactions. However, there is no available research that specifically investigates the role of Tetramethylarsonium Bromide in controlling regioselectivity or stereoselectivity in organic reactions.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanoscale level. nih.govrsc.org Quaternary ammonium and phosphonium salts are sometimes incorporated as the organic cation component in these materials. researchgate.net These hybrids have applications in areas such as optoelectronics and catalysis. A search of the scientific literature did not yield specific examples or studies on the integration of Tetramethylarsonium Bromide into such hybrid materials.

Environmental and Biogeochemical Research on Tetramethylarsanium Ion Speciation

Occurrence and Transformations of the Tetramethylarsanium Ion in Environmental Matrices

The tetramethylarsonium (B1217432) ion (TETRA) is an organoarsenic species that has been identified in various environmental matrices, particularly within marine ecosystems. While not as abundant as other arsenic compounds like arsenobetaine (B179536), TETRA can be a significant component of the total arsenic content in certain organisms. Its presence has also been detected in terrestrial food products, such as rice, highlighting its relevance in dietary exposure assessments. The transformations of the tetramethylarsonium ion in the environment are complex, involving both biotic and abiotic pathways that are not yet fully understood.

Speciation Analysis Methodologies (e.g., IC-ICP-MS, HPLC-ICP-MS) for Organoarsenicals

The accurate identification and quantification of organoarsenical species such as the tetramethylarsonium ion from complex environmental and biological samples necessitate the use of sophisticated analytical techniques. Hyphenated methods, which couple a separation technique with a sensitive detection method, are the gold standard for arsenic speciation analysis.

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most commonly employed separation techniques. nih.govthermofisher.com These methods separate the different arsenic compounds based on their chemical properties, such as polarity and ionic charge. Following separation, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is widely used for detection due to its high sensitivity and element specificity. nih.govnih.gov The combination of these techniques, as HPLC-ICP-MS or IC-ICP-MS, allows for the precise measurement of individual arsenic species, even at trace concentrations.

The optimization of these methods is crucial for achieving reliable results. This includes the selection of the appropriate chromatographic column and mobile phase to ensure the separation of all target arsenic species. For instance, both anion-exchange and cation-exchange chromatography are utilized to separate the full suite of arsenic compounds that can be present in a sample. nih.gov The development of a universal extraction procedure remains a challenge due to the diverse polarities of arsenic species and the complexity of different sample matrices. nih.gov

TechniquePrincipleApplication in Organoarsenical AnalysisReference
IC-ICP-MSSeparation of ionic species by ion chromatography followed by elemental detection using inductively coupled plasma mass spectrometry.Quantification and speciation of charged organoarsenicals in various matrices. nih.gov
HPLC-ICP-MSSeparation of compounds based on their physicochemical properties by high-performance liquid chromatography, with subsequent elemental detection by ICP-MS.Widely used for the speciation of a broad range of arsenic compounds, including neutral and charged species. nih.gov

Interactions with Geochemical and Biological Substrates (e.g., Zeolites)

The environmental mobility and bioavailability of the tetramethylarsonium ion are influenced by its interactions with various geochemical and biological substrates. Sorption to minerals, such as clays (B1170129) and zeolites, and organic matter in soils and sediments can play a significant role in the sequestration of this organoarsenical.

While direct studies on the interaction of the tetramethylarsonium ion with zeolites are limited, research on similar quaternary ammonium (B1175870) and arsonium (B1239301) compounds provides valuable insights. Tetraalkylarsonium cations have been successfully used as organic structure-directing agents (OSDAs) in the synthesis of zeolites, indicating a strong interaction between the arsonium headgroup and the zeolite framework. The presence of the arsenic atom in the OSDA allows for advanced characterization of the molecule's position and evolution within the zeolite structure.

The interaction of quaternary ammonium compounds with clays and zeolites is generally governed by cation exchange and hydrophobic interactions. The positively charged headgroup can bind to negatively charged sites on the mineral surface, while the organic alkyl chains can interact with hydrophobic portions of the substrate or other adsorbed molecules. The sorption of quaternary ammonium compounds on mineral surfaces is primarily driven by electrostatic attraction. nih.gov In the case of zeolites, presorbed cationic surfactants can block sorption sites for metal cations, indicating competition for active sites. nih.gov The sorption of organic compounds onto clay minerals can occur at various active sites, including neutral siloxane surfaces, Lewis and Brønsted acid sites, and through hydrophobic interactions. mdpi.com

The sorption behavior of organic cations in marine and estuarine sediments is complex and depends on the physicochemical properties of the compound, the water composition, and the sediment characteristics, including organic carbon and clay content. vliz.be

Contribution to Biogeochemical Cycling of Arsenic

The tetramethylarsonium ion is a component of the complex biogeochemical cycle of arsenic, which involves a series of transformations between inorganic and organic forms, largely mediated by microbial activity. frontiersin.orgresearchgate.net Arsenic methylation is a key process in this cycle, and while it has historically been considered a detoxification pathway, recent evidence suggests that some methylated trivalent intermediates can be highly toxic. nih.gov

The formation of tetramethylarsonium is believed to occur as a step in the arsenic biomethylation pathway. researchgate.net Microbial arsenic methylation is a widespread process in the environment, with the arsM gene, which codes for an arsenite S-adenosylmethionine methyltransferase, being found in a diverse range of microorganisms. acs.org This enzymatic process can lead to the formation of various methylated arsenic species. While monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) are common products, further methylation can lead to the formation of trimethylarsine (B50810) oxide and the tetramethylarsonium ion.

The degradation of methylated arsenicals, or demethylation, is also a critical part of the arsenic cycle, as it returns arsenic to its inorganic forms. frontiersin.org The balance between microbial arsenic methylation and demethylation plays a crucial role in determining the speciation and mobility of arsenic in the environment. frontiersin.org The presence of tetramethylarsonium in various environmental compartments suggests that it is a relatively stable intermediate or end-product of the arsenic methylation pathway in certain organisms and environments. The metabolism of other organoarsenicals, such as arsenosugars, can also contribute to the pool of methylated arsenic species in the environment. researchgate.netnih.gov

Advanced Analytical Techniques for Trace Analysis and Speciation

Beyond the well-established IC-ICP-MS and HPLC-ICP-MS methods, several advanced analytical techniques are emerging for the trace analysis and speciation of complex organoarsenicals like the tetramethylarsonium ion. These techniques offer enhanced sensitivity, selectivity, and the ability to provide structural information.

Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) is a powerful technique that combines the high separation efficiency of capillary electrophoresis with the sensitive, element-specific detection of ICP-MS. frontiersin.orgresearchgate.netacs.orgnih.govCurrent time information in Pittsburgh, PA, US.researchgate.netresearchgate.net CE offers very high resolution and requires minimal sample volumes, making it ideal for the analysis of complex biological and environmental samples where sample quantity may be limited. researchgate.net This technique has been successfully applied to the speciation of various arsenic compounds, including charged species like the tetramethylarsonium ion. frontiersin.orgresearchgate.netacs.orgCurrent time information in Pittsburgh, PA, US.

Ion Mobility Mass Spectrometry (IM-MS) is a rapidly developing technique that separates ions based on their size, shape, and charge. researchgate.netnih.govnih.govgeomar.de When coupled with mass spectrometry, it provides an additional dimension of separation, which can be invaluable for distinguishing between isomeric or isobaric species that may not be separable by chromatography alone. IM-MS has shown great potential for the structural characterization of organometallic and supramolecular complexes and could be a valuable tool for the detailed analysis of tetramethylarsonium and its transformation products. nih.govnih.gov

Advanced Mass Spectrometry Techniques , such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide detailed structural information that is crucial for the unambiguous identification of unknown organoarsenic compounds. nih.gov Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of charged and polar molecules like the tetramethylarsonium ion, and its coupling with mass spectrometry (ESI-MS) can provide valuable information on the molecular weight and structure of the analyte. nih.govcore.ac.uk

Voltammetric Methods offer a sensitive and cost-effective alternative for the determination of certain arsenic species. rsc.orgmdpi.com These electrochemical techniques measure the current that results from the oxidation or reduction of an analyte at an electrode surface. While primarily used for inorganic arsenic, methods for the determination of some organoarsenic compounds have also been developed. mdpi.com

TechniquePrinciplePotential Application for Tetramethylarsanium AnalysisReference
CE-ICP-MSSeparation of ions based on their electrophoretic mobility in a capillary, followed by element-specific detection.High-resolution separation and sensitive detection of charged organoarsenicals. frontiersin.orgresearchgate.netacs.orgnih.govCurrent time information in Pittsburgh, PA, US.researchgate.netresearchgate.net
IM-MSSeparation of ions in the gas phase based on their size, shape, and charge.Distinguishing between isomers and providing structural information. researchgate.netnih.govnih.govgeomar.de
ESI-HRMS/MSSoft ionization followed by high-resolution mass analysis and fragmentation for structural elucidation.Unambiguous identification of tetramethylarsonium and its transformation products. nih.govcore.ac.uk
VoltammetryElectrochemical measurement of the current resulting from the redox reactions of the analyte.Sensitive and cost-effective quantification of specific electroactive organoarsenicals. rsc.orgmdpi.commdpi.com

Future Directions and Emerging Research Avenues for Tetramethylarsanium Bromide

Development of Green Chemistry-Compliant Synthetic Routes

The synthesis of quaternary arsonium (B1239301) salts, including tetramethylarsanium bromide, has traditionally relied on methods that may not align with the principles of green chemistry. Future research will prioritize the development of more environmentally benign synthetic protocols. This involves exploring alternative solvents, reducing energy consumption, and minimizing waste generation.

Key research targets include:

Solvent-Free and Alternative Solvent Systems: Moving away from conventional volatile organic solvents towards solvent-free conditions or greener alternatives like deep eutectic solvents is a critical goal. researchgate.net

Catalytic Approaches: The use of efficient catalysts can enable reactions under milder conditions and with higher atom economy. nbinno.com Research into photocatalysis and other novel catalytic systems could provide new synthetic pathways. rsc.org

Synthetic StrategyGreen Chemistry Principle AddressedPotential Advantages for this compound SynthesisReferences
Microwave-Assisted SynthesisEnergy EfficiencyReduced reaction times, potentially higher yields, and cleaner reaction profiles. mdpi.com
Ultrasound-Assisted SynthesisEnergy EfficiencyEnhanced reaction rates and yields through acoustic cavitation.
Solvent-Free ReactionsPrevention of Waste, Safer SolventsEliminates solvent waste and potential hazards associated with volatile organic compounds. researchgate.net
Use of Deep Eutectic SolventsSafer Solvents and AuxiliariesProvides a more environmentally friendly reaction medium compared to traditional organic solvents.
Table 1: Potential Green Synthetic Routes for this compound.

Advanced In-situ Spectroscopic and Diffraction Studies under Operando Conditions

To fully understand the role of this compound in various applications, particularly in catalysis and materials science, it is crucial to study its behavior under real-time operating conditions. Operando spectroscopy and diffraction techniques allow for the direct observation of chemical and structural transformations as they happen.

Future research in this area will likely involve:

Operando Neutron and X-ray Diffraction: These techniques can provide invaluable information on the crystallographic changes in materials containing this compound during a chemical process or under physical stress. researchgate.netnih.gov

In-situ Vibrational Spectroscopy (Raman, IR): These methods can track changes in molecular vibrations, offering insights into reaction intermediates and the interaction of the tetramethylarsanium cation with other species.

X-ray Absorption Spectroscopy (XAS): This can provide element-specific information about the local electronic and geometric structure of the arsenic atom during a reaction. nih.gov

These advanced characterization methods will be instrumental in elucidating reaction mechanisms and understanding the structure-property relationships of materials incorporating this compound.

Predictive Modeling and Machine Learning for Material Design and Catalysis

The integration of artificial intelligence and machine learning is set to revolutionize materials science and catalysis. mdpi.comyoutube.com For this compound, these computational tools can accelerate the discovery and design of new materials and predict catalytic performance.

Emerging research avenues include:

High-Throughput Virtual Screening: Machine learning models can be trained to predict the properties of hypothetical materials incorporating the tetramethylarsanium moiety, allowing for the rapid screening of vast chemical spaces. youtube.com

Predictive Models for Catalysis: By analyzing datasets of reaction outcomes, machine learning algorithms can identify the key factors influencing the catalytic activity of this compound and predict its performance in new reactions.

Generative Models: Advanced AI, such as generative adversarial networks (GANs), can be employed to design entirely new materials with desired properties based on the inclusion of this compound. youtube.comnih.gov

Modeling/Machine Learning ApproachObjective in this compound ResearchPotential ImpactReferences
Property-Predictive ModelsAccelerate the evaluation of material properties.Reduces the need for time-consuming experimental characterization. nih.gov
Generative ModelsDesign novel material structures with optimized properties.Moves beyond trial-and-error to intelligent design of new functional materials. youtube.comnih.gov
Active LearningGuide experimental synthesis and testing efficiently.Maximizes the information gained from a limited number of experiments. youtube.com
Table 2: Applications of Predictive Modeling and Machine Learning.

Expansion of Catalytic Scope and Elucidation of Complex Mechanisms

Quaternary ammonium (B1175870) and phosphonium (B103445) salts are well-established as phase-transfer catalysts. guidechem.comrsc.orgchemkente.com Future research will focus on expanding the catalytic applications of this compound and gaining a deeper understanding of the underlying reaction mechanisms.

Key areas for investigation include:

Novel Organic Transformations: Exploring the use of this compound as a catalyst in a wider range of organic reactions, such as carbon-carbon bond formation, oxidation, and reduction reactions. mdpi.com

Mechanistic Studies: Combining kinetic experiments with computational modeling and in-situ spectroscopic techniques to elucidate the precise role of the tetramethylarsanium cation in the catalytic cycle.

Synergistic Catalysis: Investigating the potential for this compound to act as a co-catalyst in conjunction with transition metals or other catalytic systems to achieve enhanced reactivity and selectivity.

Design of Novel Functional Materials Incorporating Tetramethylarsanium Moieties

The unique properties of the tetramethylarsanium cation can be harnessed to create novel functional materials. researchgate.netnih.gov Research in this area is moving towards the development of advanced materials with tailored electronic, optical, or mechanical properties.

Future directions include:

Arsenic-Containing Polymers: Incorporating this compound as a monomer or a functional group in polymers can lead to materials with unique properties, such as enhanced thermal stability or specific reactivity. nih.gov

Hybrid Organic-Inorganic Materials: The combination of tetramethylarsanium moieties with inorganic frameworks, such as polyoxometalates or metal-organic frameworks (MOFs), could result in materials with applications in catalysis, sorption, and electronics. kit.edu

Responsive Materials: Designing materials where the properties can be altered by external stimuli, leveraging the specific interactions of the tetramethylarsanium cation.

Comprehensive Understanding of Environmental Fate and Transformation Pathways

A thorough understanding of the environmental behavior of this compound is essential for its responsible development and application. Future research will need to address its persistence, mobility, and transformation in various environmental compartments.

Key research questions include:

Biotransformation: Investigating the microbial and metabolic pathways that may lead to the degradation or transformation of this compound in soil and aquatic environments. nih.govtandfonline.comnih.gov

Transport and Mobility: Studying the factors that influence the movement of this compound in soil and water, including its interaction with soil organic matter and minerals. nih.gov

Identification of Transformation Products: Characterizing the chemical species that are formed from the environmental transformation of this compound to fully assess any potential ecological impact. researchgate.net

A comprehensive understanding of these pathways is crucial for conducting thorough environmental risk assessments. oatext.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.